Superior Oxacillin MIC Fold-Reduction in MRSA Compared to F1374-0037, F1374-2739, and F2518-0327
In a head-to-head evaluation of oxadiazole-based potentiators against methicillin-resistant Staphylococcus aureus (MRSA), F1374-0033 (the target compound) achieved a 56-fold decrease in the minimum inhibitory concentration (MIC) of oxacillin (OXA) [1]. This was the highest fold-reduction among the four tested oxadiazole analogs: F1374-0037 produced a 32-fold decrease, F1374-2739 a 48-fold decrease, and F2518-0327 only a 25-fold decrease [1].
| Evidence Dimension | Fold decrease in oxacillin MIC against MRSA |
|---|---|
| Target Compound Data | 56-fold decrease (OXA MIC = 24 µg/ml) |
| Comparator Or Baseline | F1374-0037: 32-fold (MIC 8 µg/ml); F1374-2739: 48-fold (MIC 6 µg/ml); F2518-0327: 25-fold (MIC 2 µg/ml) |
| Quantified Difference | 1.2x to 2.2x higher fold-reduction than the best comparator (F1374-2739 at 48-fold) |
| Conditions | Checkerboard assay against MRSA strain 923; FICI range 0.5–0.75; 12 strains tested [1] |
Why This Matters
A higher fold-reduction in the MIC of a standard-of-care antibiotic directly translates to greater efficacy as an adjuvant, making this compound the most potent potentiator in its series for restoring oxacillin sensitivity.
- [1] Kim, S., et al. (2019). TABLE 1. Antimicrobial Agents and Chemotherapy, 63(9), e02593-18. View Source
